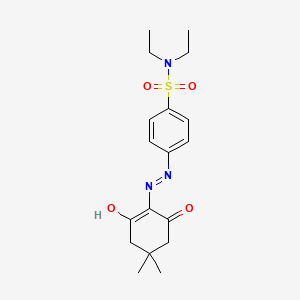

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide” is a complex organic compound . It contains a total of 38 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 2 ketones (aliphatic), 1 hydrazone, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The starting material, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, is used to synthesize a series of derivatives . The crystal structures of some of these compounds have been determined using X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and bonds . It contains a cyclohexylidene ring with two ketone groups, a hydrazone group, and a benzenesulfonamide group .Applications De Recherche Scientifique

Drug Bioavailability Enhancement

The conjugation of drugs with lipoamino acids (LAAs) can significantly improve drug bioavailability. This compound, due to its structural properties, can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .

Solid-Phase Peptide Synthesis

In the field of peptide synthesis, this compound offers stability under both acidic and basic conditions. Its easy removal by hydrazine or hydroxylamine makes it a valuable asset in solid-phase methodologies, allowing for the synthesis of complex peptides .

Synthesis of Somatostatin Analogues

Somatostatin analogues have therapeutic potential in treating growth hormone disorders. The compound has been used in the synthesis of these analogues, showcasing its utility in medicinal chemistry .

Glycolipopeptide Construction

This compound has been utilized in the synthesis of glycolipopeptides by Fmoc-chemistry. Glycolipopeptides are significant in the study of cell membrane interactions and potential drug delivery systems .

Lipoamino Acid Conjugation

The compound serves as a precursor in the conjugation process with LAAs. This process is crucial for modifying the pharmacokinetic properties of drugs, making them more effective in their therapeutic roles .

Crystallography Studies

The compound’s structure allows for the formation of co-crystalline adducts, which are essential in crystallography studies to understand molecular interactions and stability .

Propriétés

IUPAC Name |

N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,22H,5-6,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBPHKHBSNJZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Azepanylmethyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603727.png)

![3-(1-Azepanylmethyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603730.png)

![3-(1-Azepanylmethyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603732.png)

![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)

![3-(1-Azepanylmethyl)-6-[1,1'-biphenyl]-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603737.png)

![3-(1-Azepanylmethyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603738.png)

![3-(1-Azepanylmethyl)-6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603739.png)

![6-(3-Chlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603743.png)

![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)

![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)

![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)

![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)

![6-(2,3-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603749.png)